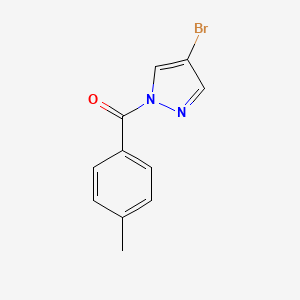

4-溴-1-(4-甲基苯甲酰基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-bromo-1-(4-methylbenzoyl)-1H-pyrazole involves multicomponent transformations and nucleophilic substitution reactions. For example, a related compound was synthesized through the electrochemically induced transformation of 3-methylbenzaldehyde and other components, showing the versatility of pyrazole derivatives in multicomponent synthesis processes (Ryzhkova et al., 2020). Another method involves the nucleophilic substitution reaction to obtain pyrazole compounds with borate functional groups, demonstrating the structural diversity achievable through different synthetic routes (Yang et al., 2021).

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) studies provide insights into the molecular structure of pyrazole derivatives. The crystal structure and conformational analysis of such compounds confirm their geometric configurations and support the experimental findings with theoretical calculations, offering a comprehensive understanding of their molecular architecture (Yang et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, leading to diverse biological activities. For instance, some 4-bromo pyrazole derivatives have shown remarkable analgesic activity, illustrating the chemical reactivity and potential therapeutic applications of these compounds (Bondavalli et al., 1988).

科学研究应用

交叉偶联反应中的催化应用

4-溴-1-(4-甲基苯甲酰基)-1H-吡唑衍生物已被用于合成大位阻双(吡唑基)钯配合物。这些配合物在铃木-宫浦交叉偶联反应中表现出显著的催化活性,这是一种形成碳-碳键以生产药物、农用化学品和有机材料的关键方法。芳基卤代物底物上的吸电子取代基的存在提高了转化率,这表明取代基模式对催化效率的影响 (Ocansey, Darkwa, & Makhubela, 2018)。

在杂环化合物合成中的作用

对合成具有广泛生物活性的杂环化合物(如吡喃吡唑)的研究突出了吡唑衍生物的用途。基于咪唑的离子液体被用作合成彩色吡喃吡唑的新型多相催化剂,展示了一种绿色且高效的方法,具有高产率和短反应时间。合成产物的抗氧化活性显著,为治疗应用提供了潜力 (Sharifi Aliabadi & Mahmoodi, 2016)。

抗菌活性

吡唑衍生物的抗菌性能已被研究,有助于寻找新的治疗剂。合成和评估新的吡唑、稠合吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶衍生物揭示了它们作为抗菌剂的潜力,突出了化学结构在生物活性中的作用。此类研究强调了吡唑衍生物在开发具有增强有效性的新型抗菌剂中的重要性 (Abunada et al., 2008)。

生物医学应用

吡唑衍生物的电化学诱导转化已被探索用于产生具有潜在生物医学应用的化合物。例如,对合成化合物对接的研究表明它们有望调节炎症性疾病。这表明吡唑衍生物可能是开发各种疾病治疗方法的关键,进一步强调了它们在科学研究中的多功能性和潜力 (Ryzhkova, Ryzhkov, & Elinson, 2020)。

属性

IUPAC Name |

(4-bromopyrazol-1-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-4-9(5-3-8)11(15)14-7-10(12)6-13-14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILQHVFVJLRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B5592890.png)

![2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5592904.png)

![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5592910.png)

![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)

![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5592957.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)

![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)